Nickel tetracarbonyl

概要

説明

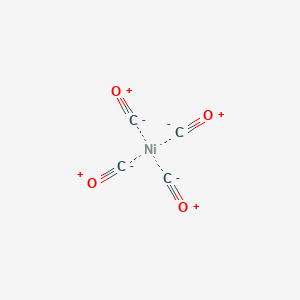

Nickel tetracarbonyl, also known as tetracarbonylnickel, is a nickel(0) organometallic compound with the chemical formula Ni(CO)₄. This colorless liquid is the principal carbonyl of nickel and is known for its high toxicity and volatility. It was first discovered by Ludwig Mond in 1890 and is primarily used in the Mond process for producing high-purity nickel .

準備方法

Synthetic Routes and Reaction Conditions: Nickel tetracarbonyl is synthesized by the direct reaction of nickel metal with carbon monoxide. The reaction typically occurs at temperatures between 50°C and 60°C and under a pressure of 1-2 atmospheres of carbon monoxide:

Ni+4CO→Ni(CO)4

Industrial Production Methods: In industrial settings, this compound is produced through the Mond process. This process involves the following steps:

- Nickel oxide is reduced to nickel metal using hydrogen gas.

- The nickel metal is then reacted with carbon monoxide to form this compound.

- The this compound is decomposed at higher temperatures to yield high-purity nickel and carbon monoxide .

Types of Reactions:

- this compound can be oxidized by halogens such as chlorine to form nickel chloride and carbon monoxide:

Oxidation: Ni(CO)4+2Cl2→NiCl2+4CO

this compound can be reduced to nickel metal by heating:Reduction: Ni(CO)4→Ni+4CO

Substitution: this compound can undergo substitution reactions with alkyl and aryl halides to form carbonylated organic products.

Common Reagents and Conditions:

Oxidation: Halogens (e.g., chlorine) under ambient conditions.

Reduction: Heating in the absence of air.

Substitution: Alkyl and aryl halides under mild conditions.

Major Products Formed:

Oxidation: Nickel chloride and carbon monoxide.

Reduction: Nickel metal and carbon monoxide.

Substitution: Carbonylated organic products.

科学的研究の応用

Nickel Refining

Mond Process

Nickel tetracarbonyl is primarily utilized in the Mond process, an industrial method for producing high-purity nickel. In this process, nickel metal reacts with carbon monoxide to form this compound, which can then be decomposed to yield pure nickel:The decomposition of this compound occurs at elevated temperatures (around 200 °C), releasing carbon monoxide and leaving behind pure nickel metal. This method is favored due to its ability to produce nickel of exceptional purity, essential for applications in electronics and aerospace industries .

Catalytic Applications

This compound serves as a catalyst in various chemical reactions, particularly in the petrochemical industry. Its ability to form complexes with other ligands makes it a valuable reagent in organometallic chemistry. The compound's unique electronic properties allow it to facilitate reactions such as hydrogenation and carbonylation effectively .

Table 1: Comparison of Metal Carbonyl Catalysts

| Catalyst | Formula | Key Applications |

|---|---|---|

| This compound | Ni(CO)₄ | Hydrogenation, carbonylation |

| Iron Pentacarbonyl | Fe(CO)₅ | Organic synthesis |

| Cobalt Carbonyl | Co₂(CO)₈ | Catalysis in various organic reactions |

Material Science

In material science, this compound is employed to produce fine nickel powders through controlled thermal decomposition. These powders are crucial for applications in powder metallurgy, where they are used to manufacture components with specific mechanical properties . The ability to control particle size and morphology during production is a significant advantage of using this compound.

Case Study: Nickel Powder Production

A study demonstrated that by adjusting the reaction conditions during the decomposition of this compound, researchers could create nickel particles with tailored shapes and sizes. This capability is vital for applications such as electroplating and the manufacturing of high-performance alloys .

Toxicological Profile and Safety Considerations

This compound is recognized for its extreme toxicity, posing significant health risks upon exposure. Inhalation can lead to severe respiratory distress and other health complications. Clinical cases have documented symptoms ranging from mild respiratory issues to life-threatening conditions due to occupational exposure .

Safety Measures

Due to its toxicity, stringent safety measures are necessary when handling this compound. These include:

- Personal Protective Equipment (PPE) : Use of respirators, gloves, and protective clothing.

- Ventilation : Ensuring adequate ventilation in work areas.

- Emergency Protocols : Establishing clear procedures for accidental exposure or spills.

作用機序

Nickel tetracarbonyl exerts its effects through the coordination of carbon monoxide ligands to the nickel center. The carbon monoxide ligands donate electron density to the nickel atom, stabilizing the compound. The molecular targets and pathways involved include the interaction of this compound with other metal centers and organic molecules, leading to the formation of various nickel-containing compounds .

類似化合物との比較

Nickel tetracarbonyl is unique among metal carbonyls due to its high volatility and toxicity. Similar compounds include:

- Chromium hexacarbonyl (Cr(CO)₆)

- Molybdenum hexacarbonyl (Mo(CO)₆)

- Tungsten hexacarbonyl (W(CO)₆)

- Iron pentacarbonyl (Fe(CO)₅)

These compounds share similar properties, such as being metal carbonyls, but differ in their metal centers and the number of carbon monoxide ligands. This compound is distinct due to its use in the Mond process and its high volatility .

特性

CAS番号 |

13463-39-3 |

|---|---|

分子式 |

C4NiO4 |

分子量 |

170.73 g/mol |

IUPAC名 |

carbon monoxide;nickel |

InChI |

InChI=1S/4CO.Ni/c4*1-2; |

InChIキー |

AWDHUGLHGCVIEG-UHFFFAOYSA-N |

SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni] |

正規SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni] |

沸点 |

43 °C |

密度 |

Relative density (water = 1): 1.3 |

melting_point |

-25 °C |

Key on ui other cas no. |

13463-39-3 |

物理的記述 |

VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. |

溶解性 |

Solubility in water, g/l at 20 °C: 0.02 (practically insoluble) |

同義語 |

nickel carbonyl nickel tetracarbonyl |

蒸気密度 |

Relative vapor density (air = 1): 5.9 |

蒸気圧 |

Vapor pressure, kPa at 25.8 °C: 53 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。